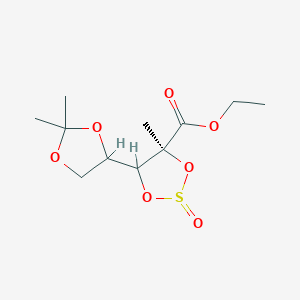![molecular formula C17H26O4 B12630751 (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol CAS No. 919096-71-2](/img/structure/B12630751.png)
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol is a chiral organic compound characterized by its unique structure, which includes a methoxyphenyl group and a diol functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Octene Backbone: The octene backbone is constructed through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Deprotection of Hydroxyl Groups: The protecting groups are removed to yield the final diol product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol functionality can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of brominated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-[(4-hydroxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R,3R)-2-[(4-ethoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and diol functionality make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
919096-71-2 |
|---|---|
Fórmula molecular |
C17H26O4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol |
InChI |
InChI=1S/C17H26O4/c1-13(2)5-4-6-16(19)17(11-18)21-12-14-7-9-15(20-3)10-8-14/h5,7-10,16-19H,4,6,11-12H2,1-3H3/t16-,17-/m1/s1 |
Clave InChI |
RPJLSKCEUCCSOG-IAGOWNOFSA-N |
SMILES isomérico |
CC(=CCC[C@H]([C@@H](CO)OCC1=CC=C(C=C1)OC)O)C |
SMILES canónico |
CC(=CCCC(C(CO)OCC1=CC=C(C=C1)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)
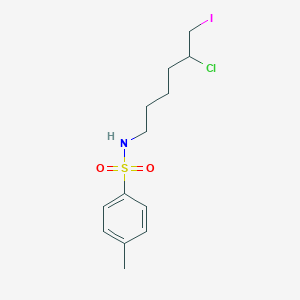
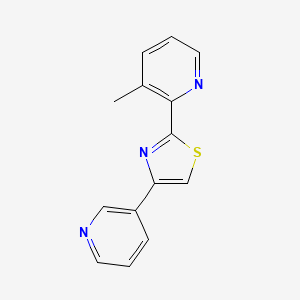
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
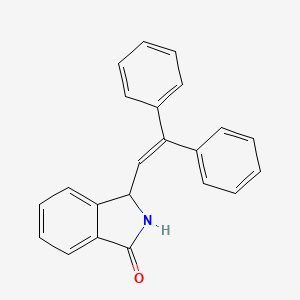
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
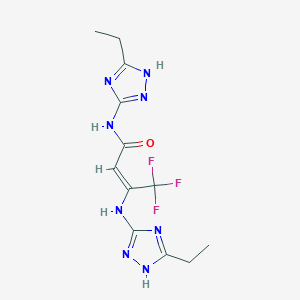
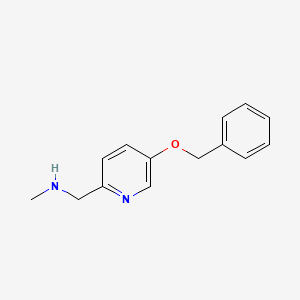
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
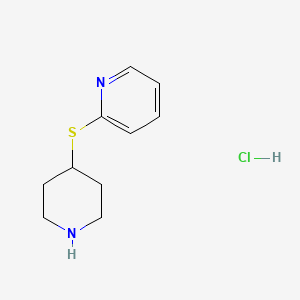
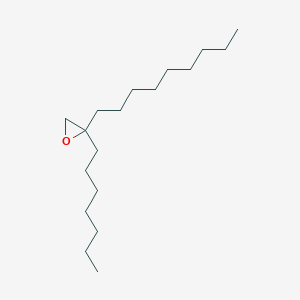
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
